Benzyl (E)-(2-styrylphenyl)carbamate
Description
Its synthesis involves reacting a precursor (compound 9) with benzyl chloroformate in dichloromethane (DCM) under mild conditions (0°C to room temperature, 12 hours), achieving a high yield of 98% . The compound serves as a critical intermediate in the synthesis of indole derivatives via oxidation–cyclization–elimination sequences, highlighting its importance in medicinal chemistry and drug development . Structural confirmation is achieved through standard analytical techniques, including NMR and chromatography.
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C22H19NO2/c24-22(25-17-19-11-5-2-6-12-19)23-21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-16H,17H2,(H,23,24)/b16-15+ |
InChI Key |
QPKXMDHAEHOOSO-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (E)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (E)-2-styrylphenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzyl carbamates often involves the use of benzyl chloroformate and ammonia or amines. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl and phenyl groups.
Reduction: Reduced forms of the carbamate and styryl groups.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Benzyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of high-energy-density materials and other specialized chemicals.
Mechanism of Action
The mechanism of action of benzyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, mimicking the binding of bicarbonate and inhibiting the enzyme’s activity . This interaction can affect various physiological processes, making it a valuable compound for research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Reaction Efficiency: The target compound’s synthesis is notably efficient (98% yield) under mild conditions compared to Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate, which requires prolonged heating (60 hours) and a Lewis acid catalyst .
Structural Influence on Reactivity: The styryl group in the target compound enables π-conjugation, facilitating cyclization reactions critical for indole formation . The tosyliminomethyl group in the Schiff base derivative introduces electron-withdrawing properties, making it suitable for metal coordination . The pyridyl group in Benzyl N-(4-pyridyl)carbamate promotes hydrogen bonding, enhancing crystallinity for structural studies .
Applications :
- The target compound’s role in indole synthesis distinguishes it from others, which are geared toward coordination chemistry (Schiff base) or crystallography (pyridyl derivative) .
Physicochemical and Functional Differences
- Solubility: While Benzyl (2-amino-2-phenylethyl)carbamate is alcohol-soluble but water-insoluble , the solubility profile of Benzyl (E)-(2-styrylphenyl)carbamate remains uncharacterized but likely similar due to aromatic and carbamate motifs.
- Thermal Stability: The Schiff base derivative (Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate) may exhibit higher thermal stability due to the rigid tosylimine group, whereas the styryl group in the target compound offers flexibility for further functionalization .
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